(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Catalog No.
S13823140
CAS No.
M.F
C7H7Br2NO2S
M. Wt
329.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic...

Product Name

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

IUPAC Name

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

InChI

InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1

InChI Key

AMOYURHHATXQIJ-BYPYZUCNSA-N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(CC(=O)O)N

Isomeric SMILES

C1=C(SC(=C1Br)Br)[C@H](CC(=O)O)N

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is a specialized amino acid derivative characterized by its unique structure, which includes a thiophene ring with two bromine substituents. The compound has the molecular formula C7H7Br2NO2SC_7H_7Br_2NO_2S and a CAS number of 78502-78-0. Its structure features a propanoic acid backbone with an amino group and a dibromothiophenyl moiety, contributing to its potential biological activities and applications in pharmaceutical research .

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Nucleophilic substitutions: The bromine atoms on the thiophene ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

These reactions enable the compound to serve as a versatile building block in organic synthesis and medicinal chemistry .

Initial studies suggest that (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid may exhibit notable biological activities, potentially influencing neurotransmitter systems due to its structural similarity to known neurotransmitter analogs. Its unique combination of brominated thiophene and amino acid properties may confer specific interactions with biological targets, although comprehensive studies are required to elucidate its pharmacological profile fully .

The synthesis of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid typically involves multi-step organic synthesis techniques. Some potential methods include:

  • Starting from Thiophene Derivatives: The synthesis may begin with commercially available thiophene derivatives, which are brominated at specific positions followed by the introduction of an amino group.
  • Chiral Resolution: If starting materials are racemic, chiral resolution techniques may be employed to isolate the (3S) enantiomer.
  • Functional Group Transformations: Various functional group transformations can be utilized to introduce the necessary carboxylic acid and amino functionalities.

Specific synthetic routes may vary depending on the desired yield and purity of the final product .

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents targeting neurological disorders.
  • Research Tools: Utilized in biochemical assays to study receptor interactions or enzyme activities related to neurotransmitter systems.
  • Material Science: Potential use in developing specialty materials due to its unique chemical properties .

Interaction studies involving (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid focus on its binding affinity and activity at various biological targets. Preliminary investigations may include:

  • Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors.
  • Enzyme Inhibition Studies: Assessing its potential as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3-(2-Thienyl)propanoic acidC7H8O2SC_7H_8O_2SContains a thiophene ring without brominationLacks halogen substituents
3-Amino-3-(4-bromo-thiophen-2-yl)propanoic acidC7H8BrNO2SC_7H_8BrNO_2SSimilar structure with one bromine atomLess halogenation compared to dibrominated variant
(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acidC7H8BrNO2SC_7H_8BrNO_2SContains a different brominated thiophene positionDifferent stereochemistry and position of bromination

The unique combination of two bromine atoms on the thiophene ring alongside an amino acid structure distinguishes (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid from these similar compounds, potentially affecting its biological activity and reactivity profile .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.85438 g/mol

Monoisotopic Mass

326.85642 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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